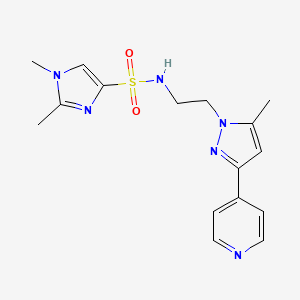

1,2-dimethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1,2-dimethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic compound that features several distinct functional groups and rings. These include an imidazole ring, a pyrazole ring, and a pyridine ring, all of which are connected through a sulfonamide linkage. The presence of these rings suggests that the compound could exhibit a range of chemical properties and biological activities.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been developed using arylglyoxal hydrates, 2-aminopyridines, and sulfonamides with zinc chloride as a catalyst . Although the specific compound is not mentioned, this method could potentially be adapted for its synthesis due to the structural similarities, particularly the presence of the imidazole and pyridine rings.

Molecular Structure Analysis

The molecular structure of the compound is complex, featuring multiple rings that could influence its chemical behavior. The imidazole and pyridine rings are known for their aromaticity, which can contribute to the stability of the compound. The pyrazole ring, with its nitrogen atoms, could be involved in hydrogen bonding and other interactions. The sulfonamide group is a common feature in many drugs and can be crucial for biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the literature does provide insights into the reactivity of similar compounds. For example, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been reported, where the precursor was reacted with various reagents to produce different heterocyclic derivatives . This suggests that the compound may also be amenable to reactions that could yield a variety of heterocyclic structures, potentially with antibacterial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of multiple aromatic rings could affect its solubility in organic solvents, while the sulfonamide group could impact its solubility in water. The compound's melting point, boiling point, and stability would be determined by the strength of the intermolecular forces present, such as hydrogen bonding and pi-pi interactions. Although the specific properties are not provided, similar compounds have been evaluated for their antibacterial activity, indicating potential applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Sulfonamides in Bacterial Treatment

Sulfonamides, such as gantrisin, have been used in treating various infections, including bacterial meningitis. Gantrisin's efficacy as a bacteriostatic agent has been documented in clinical experiences, indicating its role in managing conditions that sulfonamides commonly address (Rhoads, Svec, & Rohr, 1950).

Environmental and Human Exposure Studies

Research has also focused on the environmental presence and human exposure to sulfonamides. For instance, perfluorinated alkyl sulfonamides, used for surface protection in consumer products, have been studied for their occurrence, partitioning, and potential human exposure through indoor and outdoor air and dust, revealing significant exposure pathways (Shoeib et al., 2005).

Impact on Human Health

Further studies have delved into how sulfonamides interact with human health, including their metabolism and the formation of macromolecular adducts. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, was explored, identifying several significant metabolites in human urine and providing insights into the drug's elimination and metabolic pathways (Balani et al., 1995).

Allergic Reactions and Immunological Responses

The immunochemical analysis of sulfonamide drug allergies has identified sulfamethoxazole-substituted human serum proteins, offering a direct evidence of how sulfonamides metabolize and interact with proteins during therapy. This highlights the selective nature of protein haptenation by sulfamethoxazole and its implications for allergic reactions and drug tolerance (Meekins, Sullivan, & Gruchalla, 1994).

Propiedades

IUPAC Name |

1,2-dimethyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2S/c1-12-10-15(14-4-6-17-7-5-14)20-22(12)9-8-18-25(23,24)16-11-21(3)13(2)19-16/h4-7,10-11,18H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCHDQZCHTZVSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CN(C(=N2)C)C)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-dimethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2526629.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

![4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2526635.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)